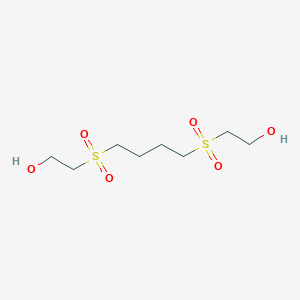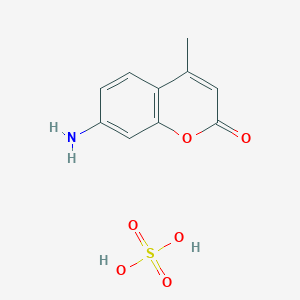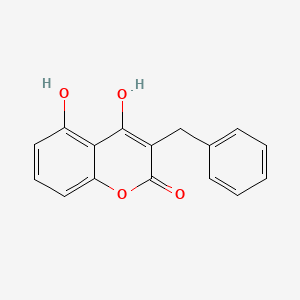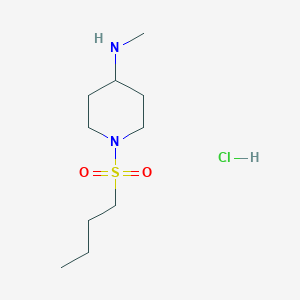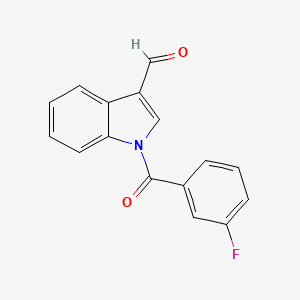
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluorobenzoyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde typically involves the reaction of 3-fluorobenzoyl chloride with indole-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(3-Fluorobenzoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Fluorobenzoyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, while the fluorobenzoyl group can enhance binding affinity and specificity. The compound may exert its effects through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorobenzoyl)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(3-Fluorobenzoyl)-1H-indole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position on the indole ring.
Uniqueness
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the fluorobenzoyl and aldehyde groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H10FNO2 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
1-(3-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10FNO2/c17-13-5-3-4-11(8-13)16(20)18-9-12(10-19)14-6-1-2-7-15(14)18/h1-10H |
InChI Key |
LHCYYLNTGFAPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



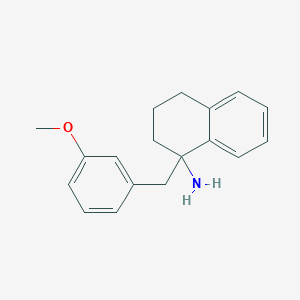
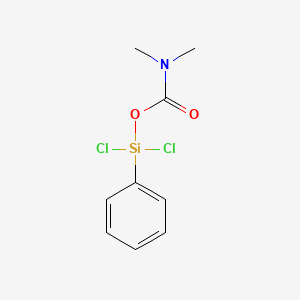
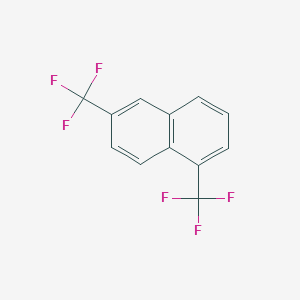

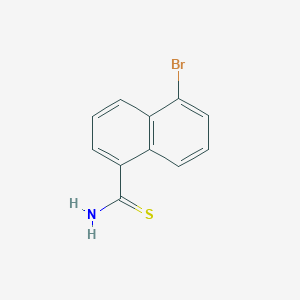
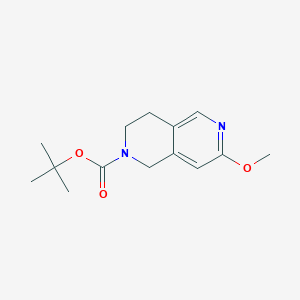
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
